N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide

Pim kinase oncology selectivity

Purchase this exact chemotype to preserve the quinoline-2-carboxamide warhead essential for ATP-pocket engagement and CCR4 antagonism. Generic piperazine-pyrimidine analogs without the quinoline extension show ≥10-fold loss in functional chemotaxis inhibition. Its constrained scaffold reduces adenosine-receptor and monoamine-transporter off-target hits common in flexible piperazine screening compounds, ensuring cleaner kinome and GPCR profiling data.

Molecular Formula C25H24N6O
Molecular Weight 424.508
CAS No. 1396856-32-8
Cat. No. B2611446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide
CAS1396856-32-8
Molecular FormulaC25H24N6O
Molecular Weight424.508
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C25H24N6O/c32-25(22-11-10-20-8-4-5-9-21(20)28-22)29-23-16-24(27-18-26-23)31-14-12-30(13-15-31)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,26,27,29,32)
InChIKeyOIMKJMFNMYGRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide (CAS 1396856-32-8): Core Identity, Synthesis Vectors, and Selection Significance


N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide (CAS 1396856-32-8) is a synthetic small molecule defined by three fused pharmacophores: a quinoline-2-carboxamide warhead, a central pyrimidine scaffold, and a terminal N‑benzylpiperazine motif. This architecture places the compound within the piperazinylpyrimidine class, a chemotype known for targeting adenosine triphosphate (ATP)-binding pockets of protein kinases and for antagonizing chemokine receptors such as human CCR4 [1]. The compound’s molecular formula (C₂₅H₂₄N₆O; MW 424.50 g·mol⁻¹) and linkage topology distinguish it from simpler piperazine‑pyrimidine analogs lacking the quinoline‑carboxamide extension, a structural distinction that drives target‑engagement profiles relevant for oncology and inflammation research programs .

Why Generic Piperazinylpyrimidine Analogs Cannot Substitute for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide in Target‑Focused Campaigns


Generic interchange within the piperazinylpyrimidine class is unreliable because subtle differences in the terminal aryl‑amide appendage alter hydrogen‑bonding networks within the ATP‑binding cleft and shift selectivity across the kinome. In patent‑disclosed CCR4 antagonists, replacement of the quinoline‑2‑carboxamide group with smaller heteroaryl‑amides reduced functional antagonism in whole‑blood chemotaxis assays by ≥10‑fold, demonstrating that the quinoline moiety contributes to both potency and residence time [1]. For procurement decisions, substituting a close analog without the quinoline‑2‑carboxamide extension risks ordering a compound with an untested selectivity profile, potentially wasting downstream screening resources in kinase‑focused or GPCR‑focused discovery workflows [2].

Quantitative Differentiation Evidence for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide Versus Closest Analogs


Kinase Selectivity Fingerprint: Pim‑1 vs Pim‑3 Differential Inhibition

In Pim‑kinase profiling, the target compound exhibits a 4.1‑fold selectivity window between Pim‑3 (IC₅₀ = 1.67 nM) and Pim‑1 (IC₅₀ = 6.91 nM). This contrasts with the pan‑Pim inhibitor SGI‑1776, which displays sub‑nanomolar IC₅₀ values against all three Pim isoforms (Pim‑1 IC₅₀ ≈ 0.1–0.5 nM; Pim‑3 IC₅₀ ≈ 0.2–0.8 nM) and results in broader off‑target mitotoxicity [1] [2]. The 4‑fold intra‑family selectivity of the target compound may reduce hematopoietic toxicity while preserving efficacy in Pim‑3‑driven malignancies.

Pim kinase oncology selectivity

CCR4 Antagonism Potency: Quinoline‑Carboxamide vs Non‑Quinoline Piperazinylpyrimidines

The piperazinylpyrimidine patent family (US‑9493453‑B2) discloses that incorporation of a quinoline‑2‑carboxamide group at the pyrimidine 4‑position yields compounds with nanomolar CCR4 antagonist activity in whole‑blood CD4⁺ lymphocyte chemotaxis assays. Representative quinoline‑containing exemplars achieved IC₅₀ values in the range of 10–100 nM, whereas directly analogous compounds bearing phenyl‑amide or pyridine‑amide replacements typically exhibited IC₅₀ values >1 µM, representing a ≥10‑fold loss of potency [1]. The N‑benzylpiperazine tail further enhances lipophilic contacts within the CCR4 transmembrane cavity, a feature absent in simpler N‑methyl‑ or N‑phenyl‑piperazine congeners.

CCR4 chemokine inflammation

Structural Differentiation from Isoform‑Ambiguous Piperazinylpyrimidine Kinase Inhibitors

The target compound incorporates a quinoline‑2‑carboxamide appended via an NH‑linker to the pyrimidine‑4 position, forming a rigid planar system that restricts conformational flexibility within the ATP‑binding pocket. In contrast, the related 4‑aminoquinoline‑pyrimidine hybrids linked through a flexible piperazine‑alkyl tether (e.g., compounds in ACS Omega 2025) adopt multiple low‑energy conformers and show antiplasmodial activity against both chloroquine‑sensitive (NF54 IC₅₀ = 0.08–0.42 µM) and chloroquine‑resistant (Dd2 IC₅₀ = 0.12–0.55 µM) strains, but lack selectivity for human kinase targets [1] [2]. The conformational restriction of the target compound biases its binding mode toward the hinge region of specific kinases, increasing the likelihood of a narrower selectivity fingerprint.

kinase inhibitor hybrid scaffold medicinal chemistry

Optimal Research and Industrial Application Scenarios for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide (CAS 1396856-32-8)


Pim‑Kinase Selectivity Profiling in Hematologic Malignancy Models

Procure this compound as a chemical probe to differentiate Pim‑3‑dependent from Pim‑1‑dependent survival signals in acute myeloid leukemia (AML) and multiple myeloma cell lines. The 4.1‑fold Pim‑3/Pim‑1 selectivity window (IC₅₀: 1.67 nM vs 6.91 nM) enables dose‑response experiments that dissect isoform‑specific biology without the confounding pan‑Pim toxicity observed with SGI‑1776 [1] [2].

CCR4‑Mediated T‑Cell Migration Inhibition in Immuno‑Oncology or Allergic Inflammation

Use the compound in ex vivo or in vivo models of CCR4‑driven lymphocyte trafficking, including cutaneous T‑cell lymphoma and atopic dermatitis. The quinoline‑2‑carboxamide subclass delivers functional CCR4 antagonism in the 10–100 nM range in whole‑blood chemotaxis assays, whereas non‑quinoline piperazinylpyrimidine analogs fail to achieve >50% inhibition at 1 µM. This ensures that the pharmacological endpoint reflects genuine target engagement rather than off‑target cytostasis [1].

Kinase‑Focused High‑Throughput Screening (HTS) Library Design

Add this compound to diversity‑oriented kinase libraries as a representative of the rigid quinoline‑pyrimidine‑NH‑linker chemotype. Its constrained scaffold reduces the risk of adenosine‑receptor or monoamine‑transporter off‑target hits that are common with flexible piperazine‑containing screening compounds, thereby improving the chemical tractability of primary hits [1] [2].

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